molecular formula C6H11NO3 B13182254 2-(Aminooxy)-3-cyclopropylpropanoic acid

2-(Aminooxy)-3-cyclopropylpropanoic acid

Cat. No.: B13182254
M. Wt: 145.16 g/mol
InChI Key: ZOTUARGWEKITSV-UHFFFAOYSA-N
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Description

2-(Aminooxy)-3-cyclopropylpropanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an aminooxy group attached to a cyclopropylpropanoic acid backbone, making it a valuable tool in biochemical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)-3-cyclopropylpropanoic acid typically involves the reaction of cyclopropylpropanoic acid with hydroxylamine derivatives under controlled conditions. The reaction is often carried out in aqueous media and catalyzed by agents such as aniline or phenylenediamine derivatives . The process requires careful control of temperature and pH to ensure the stability of the aminooxy group.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced synthetic techniques such as flow chemistry or continuous processing to enhance yield and purity. The scalability of the synthesis is crucial for its application in large-scale biochemical studies and industrial processes.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminooxy)-3-cyclopropylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

    Reduction: The compound can be reduced to yield amino derivatives.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under mild conditions.

Major Products: The major products formed from these reactions include oximes, amines, and substituted derivatives, which are valuable intermediates in organic synthesis and biochemical research .

Scientific Research Applications

2-(Aminooxy)-3-cyclopropylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-3-cyclopropylpropanoic acid involves its interaction with pyridoxal phosphate-dependent enzymes. The aminooxy group forms a stable oxime complex with the enzyme’s active site, inhibiting its activity. This inhibition affects various biochemical pathways, including neurotransmitter metabolism and amino acid biosynthesis .

Comparison with Similar Compounds

Uniqueness: 2-(Aminooxy)-3-cyclopropylpropanoic acid is unique due to its cyclopropylpropanoic acid backbone, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable tool for studying enzyme mechanisms and developing novel biochemical applications .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2-aminooxy-3-cyclopropylpropanoic acid

InChI

InChI=1S/C6H11NO3/c7-10-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)

InChI Key

ZOTUARGWEKITSV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C(=O)O)ON

Origin of Product

United States

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